N-pentyltetradecan-1-amine
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Overview
Description
N-pentyltetradecan-1-amine is an organic compound belonging to the class of amines It is characterized by a long carbon chain with a pentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-pentyltetradecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of primary amines with alkyl halides. For instance, the reaction between tetradecylamine and pentyl bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the use of high-pressure reactors can help in achieving the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: N-pentyltetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N-pentyltetradecan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of surfactants and emulsifiers.
Biology: This compound can be employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: this compound derivatives are explored for their potential as antimicrobial agents.
Industry: It is used in the formulation of lubricants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-pentyltetradecan-1-amine involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparison with Similar Compounds
- N-hexadecyltetradecan-1-amine
- N-octadecyltetradecan-1-amine
- N-dodecyltetradecan-1-amine
Comparison: N-pentyltetradecan-1-amine is unique due to its specific chain length and the presence of a pentyl group. Compared to N-hexadecyltetradecan-1-amine and N-octadecyltetradecan-1-amine, it has a shorter hydrophobic chain, which can influence its solubility and interaction with biological membranes. This makes it particularly suitable for applications requiring moderate hydrophobicity.
Properties
IUPAC Name |
N-pentyltetradecan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41N/c1-3-5-7-8-9-10-11-12-13-14-15-17-19-20-18-16-6-4-2/h20H,3-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEFZEDPUQJRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCNCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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